1-(4-Fluorophenyl)but-3-en-1-one
Description
Significance of Fluorinated Enones in Synthetic Strategies
Fluorinated enones are a class of organic compounds that have garnered considerable attention in synthetic chemistry. The introduction of fluorine into an enone framework can significantly alter the molecule's physical, chemical, and biological properties. bioforumconf.com Fluorine's high electronegativity can influence the reactivity of the enone system, making it a versatile intermediate for various chemical transformations. bioforumconf.comacs.org This has led to an increasing demand for new and selective methods for preparing organic materials containing one or more fluorine atoms. bioforumconf.com
The presence of fluorine can enhance metabolic stability and binding affinity to biological targets, which is of particular interest in medicinal chemistry and drug development. bioforumconf.combeilstein-journals.org Fluorinated compounds, including fluorinated enones, are crucial in the development of pharmaceuticals. bioforumconf.combeilstein-journals.org 2-Fluoroenones, for example, are recognized for their potential as building blocks for fluorinated medicines due to their reactivity in asymmetric hydrogenations, cycloadditions, and conjugate additions. acs.org
Overview of the Research Landscape for 1-(4-Fluorophenyl)but-3-en-1-one
This compound is a specific fluorinated enone that has been a subject of interest in various research applications. Its chemical structure, featuring a p-fluorophenyl group attached to a butenone chain, makes it a useful synthon for creating more complex molecules. Research has explored its synthesis, chemical properties, and applications as a precursor in the formation of other compounds. For instance, it is a known precursor for compounds like 5-(4-fluorophenyl)cyclohexane-1,3-dione. chemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)but-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMFXMMTOGHPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712405 | |
| Record name | 1-(4-Fluorophenyl)but-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61668-02-8 | |
| Record name | 1-(4-Fluorophenyl)but-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)but-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Manufacturing of 1 4 Fluorophenyl but 3 En 1 One
The synthesis of 1-(4-Fluorophenyl)but-3-en-1-one can be achieved through various methods in organic chemistry. A common approach involves the condensation of 4-fluoroacetophenone with a suitable reagent to introduce the butenone side chain. nih.gov
One documented synthesis method involves the Claisen-Schmidt condensation of p-tolualdehyde with 4-fluoroacetophenone in methanol (B129727) with a catalytic amount of sodium hydroxide (B78521) solution. nih.gov While this example leads to a chalcone (B49325), the general principle of condensing a fluorinated acetophenone (B1666503) with an aldehyde is a relevant synthetic strategy.
Chemical Properties and Characterization
The chemical and physical properties of 1-(4-Fluorophenyl)but-3-en-1-one are essential for its application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| CAS Number | 61668-02-8 |
This data is compiled from multiple sources. chemsrc.comchemicalbook.comsigmaaldrich.com
Spectroscopic data is crucial for the identification and characterization of the compound. While specific spectra for this compound are not detailed in the provided search results, related structures like (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one have been characterized using techniques such as X-ray crystallography. nih.gov For this related chalcone (B49325), the molecule adopts an E configuration, and its crystal structure is stabilized by intramolecular hydrogen bonds and intermolecular C-H···π interactions. nih.gov
Reactivity and Reaction Mechanisms
The reactivity of 1-(4-Fluorophenyl)but-3-en-1-one is largely dictated by the enone functional group and the influence of the fluorine atom. Enones are known to participate in a variety of reactions.
The carbon-carbon double bond in enones can undergo addition reactions. For instance, the addition of elemental fluorine across the double bond of enones has been reported to proceed in a stereoselective syn manner. researchgate.net
Furthermore, fluorinated enones are known to undergo conjugate addition reactions with a wide range of nucleophiles. acs.org The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of such additions.
Applications in Organic Synthesis
1-(4-Fluorophenyl)but-3-en-1-one serves as a versatile building block in the synthesis of more complex molecules. Its utility stems from the reactive enone moiety, which can be transformed into various other functional groups.
For example, it is a precursor for the synthesis of 5-(4-fluorophenyl)cyclohexane-1,3-dione. chemsrc.com The enone can also be a precursor to other derivatives such as 1-(4-Fluorophenyl)-3-butenylamine. sigmaaldrich.com
Future Research Directions
Regiospecific and Stereoselective Synthesis Routes
Achieving precise control over the molecular architecture is paramount in modern organic synthesis. For this compound, this involves ensuring the correct placement of the allyl group on the fluorinated benzene (B151609) ring (regiospecificity) and controlling the geometry of the carbon-carbon double bond where applicable (stereoselectivity).
Catalytic Approaches to Enone Formation
Catalytic methods offer elegant solutions for forming conjugated enynes, which are structurally related to the enone target. nih.gov These methods often provide high yields and excellent stereoselectivity. nih.gov For instance, Julia-Kocienski olefination reactions using specialized reagents can react with aldehydes to produce conjugated fluoro enynes with high E-stereoselectivity. nih.gov While not directly synthesizing the target ketone, these advanced catalytic systems highlight a pathway for creating the fluorinated vinyl moiety with geometric control.
Furthermore, copper-catalyzed reactions are known to promote the regiospecific synthesis of various heterocyclic compounds. organic-chemistry.org For example, copper(I) iodide has been successfully used to catalyze the one-pot synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, demonstrating the power of copper in controlling regiochemistry. organic-chemistry.org Similar principles can be applied to carbon-carbon bond-forming reactions, where a catalyst directs the coupling to a specific position on the aromatic ring. In the context of this compound, a catalytic cross-coupling approach could involve the reaction of a fluorophenyl-metal species with a butenoyl electrophile, or vice versa, with the catalyst ensuring the desired 1,4-substitution pattern.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a classic and effective method for forming aryl ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, fluorobenzene (B45895), with an acylating agent such as but-3-enoyl chloride. masterorganicchemistry.comlibretexts.org The reaction is typically promoted by a stoichiometric amount of a Lewis acid catalyst, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgmasterorganicchemistry.com
The mechanism proceeds through the formation of a highly reactive acylium ion, generated from the interaction between the acyl chloride and the Lewis acid. masterorganicchemistry.comyoutube.com This electrophile is then attacked by the electron-rich aromatic ring of fluorobenzene. youtube.com The fluorine atom is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Due to steric hindrance at the ortho position, the major product of this reaction is the para-substituted isomer, this compound. This inherent regioselectivity makes Friedel-Crafts acylation a straightforward route to the desired product. A key advantage of this method over Friedel-Crafts alkylation is that the product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution. organic-chemistry.orglibretexts.org
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| Fluorobenzene | But-3-enoyl chloride | AlCl₃ or FeCl₃ | Acylium ion | This compound |
Oxidation of Precursor Alcohols and Related Derivatives
An alternative synthetic route involves the oxidation of a precursor secondary alcohol, specifically 1-(4-fluorophenyl)but-3-en-1-ol. This method separates the formation of the carbon skeleton from the installation of the ketone functionality. The precursor alcohol can be synthesized via methods such as the Grignard reaction between 4-fluorobenzaldehyde (B137897) and allylmagnesium bromide.
Once the alcohol is obtained, a variety of established oxidation protocols can be employed to convert it to the target enone. The choice of oxidant is crucial to ensure selective conversion without affecting the carbon-carbon double bond of the allyl group. Standard reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), or conditions used in Swern or Dess-Martin periodinane (DMP) oxidations. These methods are well-suited for oxidizing secondary alcohols to ketones under mild conditions, preserving the integrity of other functional groups within the molecule. The synthesis of a related precursor, (E)-4-[4-Fluorophenyl]-3-buten-1-ol, has been documented, indicating the viability of preparing such alcohol intermediates. prepchem.com
Aldol (B89426) Condensation Variants in Analogous Systems
While not a direct synthesis of this compound, the aldol condensation is a fundamental carbon-carbon bond-forming reaction for creating α,β-unsaturated ketones and provides insight into the synthesis of analogous structures. libretexts.orglumenlearning.com The Claisen-Schmidt condensation, a type of mixed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks alpha-hydrogens. lumenlearning.comlibretexts.org
A pertinent example is the synthesis of (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. nih.gov This compound is prepared by the condensation of 4-fluoroacetophenone with p-tolualdehyde in methanol (B129727), using a catalytic amount of sodium hydroxide (B78521) solution. nih.gov The base deprotonates the α-carbon of the 4-fluoroacetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. libretexts.orgyoutube.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often with gentle heating, to yield the stable, conjugated α,β-unsaturated ketone product. libretexts.org
| Ketone | Aldehyde | Base Catalyst | Intermediate | Product (Analogous System) |
| 4-Fluoroacetophenone | p-Tolualdehyde | Sodium Hydroxide | β-Hydroxy ketone | (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Optimization of Reaction Conditions for Enhanced Yield and Purity
To transition a synthetic procedure from a theoretical route to a practical application, optimization of reaction conditions is essential. This involves a systematic investigation into how variables like solvents, temperature, and catalysts impact the reaction's efficiency, yield, and the purity of the final product.
Solvent Effects and Reaction Media Influence
The choice of solvent or reaction medium can profoundly influence the outcome of a chemical synthesis. Solvents can affect reactant solubility, reaction rates, and even the reaction pathway itself. For instance, the synthesis of analogous chalcones has been successfully performed in methanol. nih.gov The synthesis of precursor alcohols has been carried out in dry tetrahydrofuran (B95107) (THF) to ensure an anhydrous environment, which is critical for reactions involving organometallic reagents like n-butyllithium. prepchem.com
Recent advancements in green chemistry have also explored solvent-free reaction conditions. An easy, solvent-free method for the synthesis of a related compound, 1-(4-chlorophenyl)pyrazolidin-3-one, was achieved by grinding the reactants in a ball mill. researchgate.net This mechanochemical technique demonstrates that chemical transformations can occur efficiently in the solid state, often with reduced waste and simplified workup procedures. researchgate.net The study systematically investigated various factors, including the type of base used and the milling time, to optimize the yield. researchgate.net Such solvent-free approaches present a promising avenue for the environmentally friendly and efficient synthesis of this compound.
| Reaction Type | Solvent/Medium | Purpose/Effect | Reference |
| Claisen-Schmidt Condensation | Methanol | Dissolves reactants and facilitates base catalysis. | nih.gov |
| Wittig Reaction Precursor | Tetrahydrofuran (THF) | Anhydrous solvent for organometallic reagents. | prepchem.com |
| Cyclization Reaction | Ball Mill (Solvent-Free) | Green chemistry approach, efficient mixing. | researchgate.net |
| Suzuki Coupling (Related) | Toluene | High-boiling solvent for heated reactions. | doi.org |
Catalyst Selection and Loading
Palladium-based catalysts are predominantly used for these transformations. For the Heck reaction, which couples an aryl halide with an alkene, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The selection of appropriate ligands, such as phosphines (e.g., triphenylphosphine, tri-o-tolylphosphine) or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. audreyli.comorganic-chemistry.org For instance, a palladacycle phosphine (B1218219) mono-ylide complex has been shown to be an efficient catalyst for the Mizoroki-Heck reaction, allowing for low palladium loadings (as low as 10 ppm) under aerobic conditions. organic-chemistry.org
In the context of the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an aryl halide, various palladium catalysts have also been explored. Catalyst systems like Pd(PPh₃)₄ and those derived from the in-situ reduction of Pd(OAc)₂ are frequently employed. researchgate.net The catalyst loading in these reactions is a key factor to optimize, as lower loadings are economically and environmentally preferable. Research has shown that catalyst loadings can sometimes be reduced to as low as 0.0007 mol% for certain Heck reactions with highly active catalysts. nih.gov
Below is a table summarizing catalyst systems that have been reported for reactions analogous to the synthesis of this compound.
| Coupling Reaction | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ | 2 | Effective for arylation of butyl acrylate. audreyli.com |
| Heck Reaction | Pd(OAc)₂ | Xantphos | 10 | Used in visible light-induced Heck reactions at room temperature. |
| Heck Reaction | Palladacycle | Phosphine mono-ylide | 0.001 | High turnover numbers observed at 130°C. organic-chemistry.org |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 5 | Commonly used for coupling aryl halides with boronic acids. nih.gov |
| Suzuki-Miyaura | Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Effective for coupling with arylboronic acids. |
Temperature and Pressure Control
Temperature and pressure are critical parameters in the synthesis of this compound, significantly impacting reaction rates, yields, and selectivity. The use of microwave irradiation has emerged as a powerful tool for precise temperature and pressure control, often leading to dramatically reduced reaction times and improved outcomes. cem.com
Conventional heating methods for Heck reactions can require long reaction times (e.g., 20 hours) at temperatures limited by the solvent's boiling point. cem.com Microwave-assisted synthesis allows for reactions to be conducted at temperatures significantly above the solvent's boiling point in sealed vessels, leading to a substantial acceleration of the reaction rate. For example, a Heck reaction that takes 20 hours at 80°C could potentially be completed in under 10 minutes by increasing the temperature to 160°C under microwave irradiation. cem.com
The optimization of temperature is crucial. In some Heck reactions of aryl iodides with methyl vinyl ketone, increasing the temperature from 80°C to 140°C under microwave conditions has been shown to significantly increase the yield of the desired product. researchgate.net Similarly, in Suzuki-Miyaura couplings, temperature plays a vital role, with studies showing that yields can be substantially augmented by increasing the temperature from 30°C to 60°C. nih.gov
The following table illustrates the effect of temperature on analogous cross-coupling reactions.
| Coupling Reaction | Reactants | Catalyst System | Temperature (°C) | Pressure | Reaction Time | Yield (%) |
| Heck Reaction | Iodobenzene, Methyl Acrylate | Pd(OAc)₂/PPh₃ | 160 (Microwave) | High | < 10 min | - |
| Heck Reaction | Phenyl Iodide, Methyl Vinyl Ketone | Pd(OAc)₂ | 140 (Microwave) | 2-3 bar | 1 hr | ~90 researchgate.net |
| Heck Reaction | Aryl Halides, Butyl Acrylate | PdCl₂/P(o-tol)₃ | 220 (Microwave) | High | 20 min | High audreyli.com |
| Suzuki-Miyaura | 4-Bromoanisole, Phenylboronic Acid | Pd-bpydc-Nd | 60 | Atmospheric | - | Increased from 30°C |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key principles include the use of less hazardous chemical syntheses, the design of energy-efficient processes, and the use of alternative reaction media.
One of the most common methods for synthesizing chalcones, a class of compounds to which this compound belongs, is the Claisen-Schmidt condensation. uwindsor.ca Traditionally, this reaction is carried out using strong bases like sodium hydroxide in organic solvents. Green chemistry approaches have focused on modifying this method to reduce its environmental impact.
Solvent-free synthesis, or performing reactions in benign solvents like water, is a cornerstone of green chemistry. dntb.gov.ua For the synthesis of fluorinated chalcones, solvent-free methods using grinding or microwave irradiation have been successfully employed. researchgate.netcem.com These methods not only eliminate the need for volatile and often toxic organic solvents but can also lead to shorter reaction times and simpler work-up procedures. For example, the synthesis of fluorinated chalcones has been achieved in moderate yields by grinding the reactants with solid sodium hydroxide for a short period. cem.com
Microwave-assisted organic synthesis (MAOS) is another key green technology. cem.compsu.edu It offers significant advantages in terms of energy efficiency and reaction rate enhancement. The synthesis of chalcone (B49325) derivatives under microwave irradiation, often in solvent-free conditions or in green solvents, has been widely reported to give excellent yields in very short reaction times (minutes instead of hours). cem.compsu.edu For instance, a microwave-assisted Claisen-Schmidt reaction for the synthesis of (E)-4-(4-fluorophenyl)but-3-en-2-one, an isomer of the target compound, has been reported with an 80% yield. researchgate.net
The use of heterogeneous and recyclable catalysts is another important aspect of green synthesis. nih.gov In the context of cross-coupling reactions, immobilizing the palladium catalyst on a solid support allows for easy separation from the product and potential reuse, minimizing waste and the cost associated with the precious metal catalyst. nih.gov
The following table highlights some green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Principle | Synthetic Method | Catalyst/Reagent | Solvent | Conditions | Advantages |
| Use of Safer Solvents/Solvent-Free | Claisen-Schmidt Condensation | Solid NaOH | None (Grinding) | Room Temperature, 20 min | Avoids volatile organic solvents, simple procedure. cem.com |
| Energy Efficiency | Claisen-Schmidt Condensation | Montmorillonite K10 | None | Microwave Irradiation | Rapid reaction, reduced energy consumption. cem.com |
| Catalysis | Heck Reaction | Pd(L-proline)₂ | Water | Microwave Irradiation | Use of a benign solvent and a phosphine-free catalyst. organic-chemistry.org |
| Waste Prevention | Suzuki-Miyaura Coupling | Heterogeneous Pd Catalyst | - | - | Catalyst is recyclable, minimizing waste. nih.gov |
By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.
Fundamental Reaction Types of α,β-Unsaturated Ketones
The core structure of this compound contains a ketone and a non-conjugated alkene. However, understanding the reactivity of analogous α,β-unsaturated systems is crucial for predicting its behavior, particularly in reactions that could lead to isomerization or involve the carbonyl group's influence indirectly.
Nucleophilic Addition Reactions to the Enone System
While the double bond in this compound is not directly conjugated with the carbonyl group, the ketone's carbonyl carbon remains a primary site for nucleophilic attack. In analogous α,β-unsaturated ketones, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.orgopenstax.org The choice between these two pathways is dictated by the nature of the nucleophile and the reaction conditions.
Direct Addition (1,2-Addition): Hard, highly reactive nucleophiles such as Grignard reagents and organolithium compounds tend to favor direct attack at the electrophilic carbonyl carbon. This reaction, if applied to our target molecule, would proceed via a tetrahedral alkoxide intermediate which, upon protonation, yields a tertiary alcohol. rsc.org
Conjugate Addition (1,4-Addition): Softer, less reactive nucleophiles like amines, thiols, and Gilman (organocuprate) reagents generally favor 1,4-addition in conjugated systems. pressbooks.pubwikipedia.org This leads to the formation of an enolate intermediate. libretexts.orgpressbooks.pub
For this compound specifically, since the double bond is isolated, direct 1,2-addition to the carbonyl group is the expected primary pathway for strong nucleophiles. Conjugate addition would not occur unless reaction conditions first induce isomerization to 1-(4-Fluorophenyl)but-2-en-1-one.
Electrophilic Additions to the Olefinic Moiety
The isolated carbon-carbon double bond (the but-3-en-1-one core) is electron-rich due to the presence of π-electrons and is therefore susceptible to electrophilic attack. chemistrysteps.com This reactivity is characteristic of typical alkenes.
The general mechanism involves the attack of the alkene's π-bond on an electrophile (E+), forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). libretexts.orglibretexts.org For an unsymmetrical alkene like the one in our target molecule, the regioselectivity of the addition is governed by Markovnikov's rule. The rule states that the electrophile (often H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. chemguide.co.uk
A key consideration for this compound is the potential electronic influence of the distant carbonyl group. Carbonyl groups are electron-withdrawing and destabilize carbocations. libretexts.org Therefore, while the electrophilic addition will occur, the rate might be slightly modulated compared to a simple alkene.
Cycloaddition Reactions Involving the But-3-en-1-one Core
The alkene moiety within this compound can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition where the alkene acts as the "2π" component, known as the dienophile. libretexts.orglibretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. Although the ketone in the target molecule is not directly conjugated to the double bond, its electron-withdrawing nature can still influence the alkene's reactivity as a dienophile, making it suitable for reaction with electron-rich dienes.
The but-3-en-1-one core could also potentially undergo [2+2] cycloaddition reactions with another alkene, typically under photochemical conditions, to form a cyclobutane (B1203170) ring. libretexts.orgorganicreactions.org Thermal [2+2] cycloadditions are generally less common unless specific activating groups, such as fluorine on the alkene itself, are present. organicreactions.org
Role of the 4-Fluorophenyl Moiety in Directing Reactivity
The 4-fluorophenyl group is not merely a passive substituent; it actively influences the molecule's reactivity through both electronic and steric effects.
Electronic Effects of Fluorine Substitution
The fluorine atom at the para-position of the phenyl ring exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is strong and deactivates the ring towards electrophilic substitution. More importantly, this inductive withdrawal makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted phenyl ring. ncert.nic.inresearchgate.net
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. researchgate.net This effect increases electron density at the ortho and para positions of the ring.
For reactivity at the carbonyl carbon, the strong inductive effect of fluorine dominates, enhancing its electrophilicity. This makes the ketone in this compound more reactive towards nucleophiles than its non-fluorinated analog, benzoylacetone. The replacement of a C-H bond with a C-F bond can also increase metabolic stability and improve membrane permeability in certain contexts. nih.gov
Steric Considerations in Reaction Pathways
The phenyl ring itself presents a significant steric barrier to incoming nucleophiles. masterorganicchemistry.com Ketones are inherently less reactive than aldehydes in nucleophilic additions because they have two substituents attached to the carbonyl carbon (in this case, the fluorophenyl group and the propyl chain), whereas aldehydes have only one. ncert.nic.in
The bulky 4-fluorophenyl group hinders the trajectory of a nucleophile's approach to the carbonyl carbon. This steric hindrance can affect the rate of reaction and may influence the stereochemical outcome if new chiral centers are formed. Studies on related phenyl alcohols have shown that the phenyl ring has a more profound effect on molecular organization than other bulky groups, which can be attributed to its size and potential for various intermolecular interactions. nih.govnih.gov Therefore, while the electronic effect of fluorine enhances the carbonyl's reactivity, the steric bulk of the entire phenyl group provides a moderating, inhibitory effect.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
A thorough understanding of a chemical reaction's mechanism is fundamental to its optimization and application. For this compound, such detailed investigations appear to be a gap in the current body of scientific literature.
The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Its analysis, often through computational chemistry, provides crucial insights into the reaction's feasibility, rate, and stereochemical outcome.
Key transformations for this compound would include reactions such as Michael additions, reductions, and cycloadditions. For instance, in a Michael addition, the transition state would involve the approaching nucleophile and the enone system. The geometry and energy of this transition state would be influenced by the steric and electronic properties of both the nucleophile and the 4-fluorophenyl group. However, specific computational data, including activation energies and bond lengths/angles for the transition states of reactions involving this compound, are not reported in the available literature.
Table 1: Hypothetical Transition State Analysis Data for the Michael Addition of a Nucleophile to this compound
| Reaction Type | Nucleophile | Computational Method | Calculated Parameter | Hypothetical Value |
| Michael Addition | Thiophenol | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | Data not available |
| Michael Addition | Malonate Ester | DFT (B3LYP/6-31G) | C-C bond forming distance (Å) | Data not available |
This table is for illustrative purposes only, as specific research data is not available.
Reaction intermediates are transient species formed during a reaction that are subsequently converted into the final products. Their identification and characterization, typically achieved through spectroscopic methods like NMR, IR, and mass spectrometry, are vital for confirming a proposed reaction mechanism.
In the context of this compound, reactions are expected to proceed through various intermediates. For example, a Michael addition would generate an enolate intermediate. The structure and stability of this enolate would be influenced by the fluorine atom on the phenyl ring. Spectroscopic characterization would be essential to confirm its formation and understand its electronic properties. Unfortunately, published studies providing such spectroscopic data for intermediates derived from this compound are not readily found.
Table 2: Hypothetical Spectroscopic Data for a Reaction Intermediate of this compound
| Reaction Type | Intermediate | Spectroscopic Technique | Characteristic Signal | Hypothetical Value |
| Michael Addition | Enolate | 13C NMR | C=C-O- carbon shifts (ppm) | Data not available |
| Michael Addition | Enolate | IR Spectroscopy | C=C stretching frequency (cm-1) | Data not available |
This table is for illustrative purposes only, as specific research data is not available.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1H, 13C, and 19F NMR for Structural Elucidation
One-dimensional NMR spectroscopy of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei offers a fundamental assessment of the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts and coupling patterns are expected. The aromatic protons on the 4-fluorophenyl ring typically appear as multiplets in the downfield region. A partial experimental report indicates a multiplet between δ 8.02–7.99 ppm, corresponding to the two aromatic protons adjacent to the carbonyl group. osaka-u.ac.jp The other two aromatic protons, being adjacent to the fluorine atom, would also exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The protons of the but-3-en-1-one moiety would appear in the aliphatic and vinylic regions of the spectrum.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the downfield region, typically between 190-200 ppm. The sp²-hybridized carbons of the aromatic ring and the vinyl group will appear in the range of 115-150 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. nih.govlibretexts.org The sp³-hybridized methylene (B1212753) carbon adjacent to the carbonyl group would be found further upfield.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for characterization. wikipedia.org Since there is a single fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this fluorine is highly sensitive to its electronic environment within the phenyl ring. nih.gov For fluorobenzene derivatives, these shifts are well-documented and typically appear in a specific range, with coupling to the ortho- and meta-protons on the aromatic ring providing further structural confirmation. colorado.eduucsb.edubiophysics.org
Table 1: Predicted NMR Data for this compound (Note: Specific experimental data is limited in the available literature; these are predicted ranges based on known spectroscopic principles.)
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Key Couplings |
| ¹H | ||
| Aromatic (ortho to C=O) | ~7.9 - 8.1 | Multiplet (or doublet of doublets) |
| Aromatic (ortho to F) | ~7.1 - 7.3 | Multiplet (or triplet of doublets) |
| Vinylic (=CH) | ~5.8 - 6.1 | Multiplet |
| Vinylic (=CH₂) | ~5.1 - 5.3 | Multiplet |
| Methylene (-CH₂-) | ~3.2 - 3.5 | Doublet of triplets |
| ¹³C | ||
| Carbonyl (C=O) | ~195 - 200 | Singlet (or triplet due to coupling with adjacent CH₂) |
| Aromatic (C-F) | ~163 - 168 | Doublet (large ¹JCF) |
| Aromatic (C-H) | ~115 - 132 | Doublet |
| Aromatic (quaternary) | ~132 - 136 | Singlet (or triplet due to coupling with F) |
| Vinylic (=CH) | ~135 - 138 | Doublet |
| Vinylic (=CH₂) | ~117 - 120 | Triplet |
| Methylene (-CH₂-) | ~40 - 45 | Triplet |
| ¹⁹F | ~ -105 to -115 | Multiplet (coupling to ortho and meta protons) |
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, resolving spectral overlap, and confirming structural assignments.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the but-3-en-1-one chain and between the coupled protons on the aromatic ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for identifying quaternary carbons (which are not seen in HMQC/HSQC) and for piecing together the molecular fragments. For instance, it would show correlations from the aromatic protons to the carbonyl carbon and from the methylene protons to the carbonyl carbon and the vinylic carbons.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is characteristic of the molecule's functional groups. For this compound, key absorption bands are expected. uantwerpen.be
Table 2: Expected FT-IR Absorption Bands for this compound (Note: Specific experimental data is not readily available in the searched literature.)
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1680 - 1700 | Stretching |
| C=C (Aromatic) | 1580 - 1610, 1480 - 1520 | Stretching |
| C=C (Alkene) | 1630 - 1650 | Stretching |
| C-F (Aryl Fluoride) | 1200 - 1250 | Stretching |
| =C-H (Alkene) | 3010 - 3095 (stretching), 910-990 (bending) | Stretching and Out-of-plane Bending |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
Raman Microspectroscopy in Crystalline and Solution States
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can be strong in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching of the vinyl group and the symmetric breathing modes of the aromatic ring. researchgate.netresearchgate.net Analysis in both the crystalline and solution states can reveal information about intermolecular interactions and conformational changes.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For this compound, the molecular formula is C₁₀H₉FO, corresponding to a molecular weight of approximately 164.18 g/mol . chemicalbook.compharmaffiliates.comchemicalbook.combldpharm.com High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition.
In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can lead to the formation of a 4-fluorobenzoyl cation ([C₇H₄FO]⁺, m/z 123) or an allyl radical. The 4-fluorobenzoyl cation is expected to be a prominent peak due to its stability.
Loss of CO: The 4-fluorobenzoyl cation can further lose a molecule of carbon monoxide to form a 4-fluorophenyl cation ([C₆H₄F]⁺, m/z 95).
McLafferty Rearrangement: While less likely due to the lack of a gamma-hydrogen on a saturated chain, rearrangements involving the double bond could potentially occur.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation principles for ketones; specific experimental data is not readily available in the searched literature.)
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 164 | [C₁₀H₉FO]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₄FO]⁺ | α-cleavage (loss of C₃H₅ radical) |
| 95 | [C₆H₄F]⁺ | Loss of CO from the fragment at m/z 123 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing an exact mass measurement with a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique is crucial for confirming the successful synthesis of this compound and its derivatives.
For instance, in the characterization of newly synthesized fluorinated pyrazoles derived from vinyl azides, HRMS using electrospray ionization (ESI) was employed to confirm the exact mass and, consequently, the elemental composition of the target molecules. mdpi.com Similarly, HRMS (ESI) has been used to verify the mass of various synthesized organic compounds, including derivatives of 1,3,4-oxadiazol-2(3H)-one. rsc.org The high-resolution data allows for the unambiguous identification of the molecular ion peak, providing definitive evidence for the compound's identity. mdpi.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to identify its components. The gas chromatogram provides information on the number of components in a sample, with each component exhibiting a characteristic retention time. The mass spectrometer then fragments each component, producing a unique mass spectrum that serves as a molecular fingerprint.
In the analysis of substituted chalcone derivatives, GC-MS has been utilized for their spectroscopic characterization. biointerfaceresearch.com The fragmentation patterns observed in the mass spectra provide valuable structural information, corroborating the identity of the synthesized compounds. Furthermore, GC-MS is instrumental in identifying any impurities or byproducts from the synthesis, thereby establishing the purity of the this compound sample. Isotope dilution gas chromatography with mass spectrometry is another sensitive method that has been established for the determination of certain chemical compounds in various matrices. nih.gov
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a molecule. preprints.org By analyzing the diffraction pattern of a single crystal, researchers can elucidate the absolute configuration and conformational details of the molecule.
For example, the crystal structure of a derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, revealed a planar 4-fluorophenyl ring and an approximately planar bis(methylsulfanyl)propenone group, with a dihedral angle of 32.23 (4)° between them. nih.gov This analysis also detailed intermolecular interactions, such as C—H⋯O and C—H⋯S contacts, which influence the crystal packing. nih.gov Similarly, the crystal structure of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one was determined to be orthorhombic, with weak C—H⋯O and C—H⋯F interactions influencing the packing. researchgate.net In another case, the study of 1-(4-fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one showed that the molecule exists in the enol form, stabilized by an intramolecular hydrogen bond, with a dihedral angle of 22.30 (4)° between the two benzene rings. nih.gov These studies provide invaluable insights into the solid-state conformation and non-covalent interactions that govern the supramolecular architecture. nih.govresearchgate.netnih.gov
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of crystalline materials and is particularly important for identifying different polymorphic forms of a compound. americanpharmaceuticalreview.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. PXRD patterns serve as a "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
The PXRD technique is widely used to confirm the crystalline nature of synthesized compounds and to ensure phase purity. nih.govresearchgate.net For instance, in the development of pharmaceuticals, PXRD is used to identify and quantify different polymorphs, as they can have significant differences in properties like solubility. nih.gov While specific polymorphic studies on this compound are not extensively reported in the provided results, the application of PXRD would be the standard method to investigate the existence of and differentiate between any potential polymorphs of this compound.
Other Complementary Analytical Techniques
In addition to mass spectrometry and X-ray diffraction, other spectroscopic methods provide complementary information about the electronic structure and properties of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For compounds like this compound, which belong to the chalcone family, the UV-Vis spectrum is characterized by distinct absorption bands.
Chalcones typically exhibit two main absorption bands: Band I, which appears at a lower wavelength (around 220–270 nm), and Band II, at a higher wavelength (around 340–390 nm), which is usually more intense. nih.gov These absorptions are attributed to π → π* electronic transitions within the conjugated system of the molecule. nih.govlibretexts.org The position and intensity of these bands can be influenced by the presence of substituents on the aromatic rings. bas.bgresearchgate.net For example, electron-donating groups can cause a bathochromic (red) shift to longer wavelengths. nih.govbas.bg The UV-Vis spectrum of this compound would be expected to show these characteristic chalcone absorption bands, providing evidence of its conjugated α,β-unsaturated ketone chromophore.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the study of this compound and its derivatives, SEM provides critical insights into their crystalline structure, particle size, and shape, which are fundamental properties influencing their physical and chemical behavior.
The analysis of chalcone derivatives by SEM reveals a diversity of morphological features, contingent on the specific molecular structure and the method of preparation or crystallization. While direct SEM studies on this compound are not extensively documented in publicly available research, data from closely related synthetic chalcones and their formulations provide a representative understanding of the morphological characteristics that can be expected.
Research on synthetic chalcone derivatives has demonstrated a range of surface morphologies. For instance, when incorporated into microparticle-based drug delivery systems, different chalcones can result in distinct particle characteristics. One study found that microparticles loaded with a particular synthetic chalcone exhibited a spherical and smooth surface, whereas another chalcone-loaded system was characterized by irregular particles with a rough texture. scielo.br Such observations are crucial for predicting the dissolution and release kinetics of the active compound from its carrier.
In another example, the native form of an antileishmanial chalcone derivative, 3-nitro-2′,4′,6′-trimethoxychalcone (NAT22), was shown by SEM to consist of large crystals. mdpi.com Following a nanocrystallization process aimed at improving its solubility, SEM imaging confirmed a significant reduction in particle size, a critical factor for enhancing bioavailability. mdpi.com
The morphology of bis-chalcone derivatives has also been investigated. When coated on an indium tin oxide (ITO) surface, a derivative known as (2E,5E)-2,5-bis(4-nitrobenzylidene)cyclopentanone (P2) was observed to form granular structures. dergipark.org.tr This granular deposition influences the electrochemical properties of the coated surface. dergipark.org.tr
Furthermore, SEM has been employed to visualize the morphological changes induced by chalcone derivatives on microorganisms. For example, a pyridazine-containing chalcone derivative was shown to cause ruffling and flattening of bacterial cell surfaces, indicating membrane disruption. This application of SEM provides direct visual evidence of the compound's mechanism of action at a cellular level.
The following tables summarize morphological data for various chalcone derivatives as determined by SEM in different studies.
Table 1: Morphological Characteristics of Synthetic Chalcone-Loaded Microparticles
| Chalcone Formulation | Observed Morphology | Mean Diameter (µm) | Granulometric Range (µm) |
| Chalcone 1-loaded microparticles | Spherical and smooth | 94 | 57 - 139 |
| Chalcone 2-loaded microparticles | Irregular and rough | 106 | 59 - 164 |
Data sourced from a study on synthetic chalcones in Eudragit RS 100 microparticles. scielo.br
Table 2: Particle Size of a Chalcone Derivative Before and After Nanocrystallization
| Compound | State | Mean Diameter |
| NAT22 Chalcone | Before processing | 400 µm |
| nanoNAT22 | After dry and wet milling | 257 nm |
Data highlights the utility of SEM in verifying the outcomes of particle size reduction techniques. mdpi.com
Table 3: Surface Morphology of a Bis-Chalcone Derivative Film
| Compound | Substrate | Observed Morphology | Average Grain Diameter (nm) |
| (2E,5E)-2,5-bis(4-nitrobenzylidene)cyclopentanone (P2) | Indium Tin Oxide (ITO) | Granular structures | 61.7 ± 5.60 |
This data is indicative of how chalcone derivatives can form structured films on surfaces. dergipark.org.tr
Quantum Chemical Calculations for Electronic Structure and Reactivity
No dedicated scholarly articles were found that performed quantum chemical calculations on this compound.
Density Functional Theory (DFT) for Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces
There are no published studies presenting Density Functional Theory (DFT) calculations to determine the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electrostatic potential surfaces for this specific compound. Such studies are crucial for understanding its kinetic stability and the regions susceptible to electrophilic and nucleophilic attack. While DFT studies exist for related chalcones and other fluorinated compounds, the data is not transferable to this compound. nih.govdntb.gov.uamdpi.com
Ab Initio Methods for Geometric Optimization and Energetics
Detailed geometric optimization and energetic properties derived from Ab Initio calculations for this compound have not been reported. These calculations would provide precise information on bond lengths, bond angles, and torsional angles, forming the basis for all other computational investigations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
No literature is available that applies Natural Bond Orbital (NBO) analysis to this compound. This analysis is essential for quantifying electron delocalization, understanding hyperconjugative interactions, and assessing the stability contributions from various intramolecular charge-transfer events. While NBO analyses have been performed on analogous molecules, the specific results for the title compound are absent from the literature. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
There is no evidence of molecular dynamics (MD) simulations being conducted to explore the conformational landscape of this compound. MD simulations would be invaluable for identifying the most stable conformers, understanding the flexibility of the butenone chain relative to the fluorophenyl ring, and assessing how its dynamic behavior might influence its interactions with other molecules.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
A crystal structure for this compound has not been deposited in crystallographic databases, and as a result, no Hirshfeld surface analysis has been performed. This technique is contingent on having crystallographic data and is used to decode and quantify the intermolecular non-covalent interactions that govern the crystal packing. Studies on very similar, yet distinct, compounds have utilized this method, but the findings cannot be attributed to this compound. iucr.orgresearchgate.netnih.goviucr.org
Computational Chemistry and Theoretical Investigations of this compound
The requested in-depth analysis of the computational and theoretical chemistry of this compound, including specific subsections on its hydrogen bonding network, pi-stacking interactions, and in silico studies, cannot be fully provided at this time. A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research focused on these particular computational aspects of this compound.
For a thorough and accurate article to be constructed, peer-reviewed studies focusing on the following would be necessary:
Crystallographic data to analyze the solid-state hydrogen bonding and pi-stacking interactions.
Computational studies using methods such as Density Functional Theory (DFT) to model the molecule and predict its spectroscopic parameters.
Molecular dynamics simulations or other in silico methods to investigate its non-covalent interactions in various phases.
Without such foundational research, any attempt to create the requested article would be speculative and would not adhere to the strict requirement of being based on factual, verifiable information. Further research into the computational chemistry of this specific molecule is required before a detailed article can be written.
Precursor in the Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound, possessing both an electrophilic β-carbon and a carbonyl group, makes it an ideal precursor for the synthesis of various heterocyclic systems. The presence of the 4-fluorophenyl group is of particular importance, as the incorporation of fluorine into organic molecules is known to modulate their physicochemical and biological properties, such as metabolic stability and binding affinity to biological targets.
Pyrazole (B372694) Derivatives
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of α,β-unsaturated ketones. The reaction of this compound with hydrazine (B178648) and its derivatives is a primary method for constructing the pyrazole ring. youtube.com This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.
The reaction can be performed with various hydrazine derivatives, allowing for the introduction of different substituents on the pyrazole nitrogen. For instance, the use of hydrazine hydrate (B1144303) leads to NH-pyrazoles, while substituted hydrazines, such as phenylhydrazine, yield N-aryl-substituted pyrazoles. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the reactants. While specific literature on this compound is limited, the general reactivity of enones supports its utility in this transformation. nih.gov
Table 1: Synthesis of Pyrazole Derivatives from α,β-Unsaturated Ketones
| Reactant 1 | Reactant 2 | Product | Conditions |
| α,β-Unsaturated Ketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole | Reflux in ethanol |
| α,β-Unsaturated Ketone | Phenylhydrazine | 1-Phenyl-3,5-disubstituted Pyrazole | Acetic acid, heat |
| α,β-Unsaturated Ketone | Tosylhydrazine | 3,5-Disubstituted Pyrazole | Microwave irradiation |
This table represents generalized reactions for the synthesis of pyrazoles from α,β-unsaturated ketones.
Fused Ring Systems
The utility of this compound extends to the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery. rsc.orgnih.gov
Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are typically synthesized through the reaction of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic component. nih.gov this compound can serve as this 1,3-bielectrophile. The reaction sequence involves the Michael addition of the exocyclic amino group of the aminopyrazole to the enone, followed by intramolecular cyclization of the pyrazole ring nitrogen onto the ketone and subsequent aromatization. researchgate.net This approach allows for the construction of a variety of substituted pyrazolo[1,5-a]pyrimidines. eurjchem.comnih.gov
Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric fused system can also be achieved using this compound. In this case, a 5-aminopyrazole is used as the starting material. The reaction proceeds via a similar mechanism involving Michael addition and cyclocondensation to afford the pyrazolo[3,4-b]pyridine core. capes.gov.br The reaction conditions can be tuned to favor the formation of one regioisomer over another. cardiff.ac.uk
Intermediate in the Formation of Chalcone Analogues
Chalcones are a class of natural and synthetic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. While this compound is not itself a chalcone, its structural relative, 4-fluoroacetophenone, is a common starting material for the synthesis of fluorinated chalcones. nih.govebyu.edu.tr The standard method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). mdpi.com
Table 2: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
| Acetophenone Derivative | Benzaldehyde Derivative | Product (Chalcone) | Catalyst |
| 4-Fluoroacetophenone | 4-Hydroxybenzaldehyde | (E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | SOCl₂/EtOH researchgate.net |
| 4-Fluoroacetophenone | Vanillin | (E)-1-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | KOH nih.gov |
| 1-(4-Methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | KOH |
Theoretically, this compound could be envisioned as an intermediate in the synthesis of more complex chalcone analogues through modification of the terminal vinyl group, for instance, via cross-coupling reactions to introduce a second aryl group. However, the direct condensation of acetophenones and benzaldehydes remains the most prevalent and efficient route.
Applications in the Synthesis of Fluorinated Scaffolds
The presence of a fluorine atom on the phenyl ring of this compound makes it an attractive starting material for the synthesis of a wide range of fluorinated organic molecules. The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties. wiley.com
Beyond the synthesis of fluorinated pyrazoles and fused heterocycles as discussed above, this compound can be utilized in cycloaddition reactions to generate other complex fluorinated scaffolds. For example, [3+2] cycloaddition reactions with suitable 1,3-dipoles can lead to the formation of various five-membered fluorinated heterocycles. The reactivity of the enone system allows for a diverse range of transformations to build molecular complexity while retaining the beneficial fluorophenyl moiety. nih.gov
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. As an α,β-unsaturated ketone, this compound is a potential substrate for several MCRs.
For example, it could participate in a Hantzsch-type reaction for the synthesis of dihydropyridines or a Biginelli-type reaction for the synthesis of dihydropyrimidinones. In a potential three-component reaction for the synthesis of pyrazoles, this compound could react with an aldehyde and a hydrazine derivative under microwave irradiation to form highly substituted pyrazoles. rsc.org While specific examples utilizing this compound are not widely reported, the general reactivity of enones in MCRs suggests its potential in this area for the rapid generation of molecular diversity.
Development of Specialized Organic Reagents
The reactivity of this compound allows for its conversion into more specialized organic reagents. For instance, the enone functionality can be modified to create novel ligands for catalysis or building blocks for solid-phase synthesis. The terminal alkene provides a handle for further functionalization, such as hydroformylation or metathesis, to generate more complex and specialized reagents. The development of such reagents from readily available starting materials like this compound is an active area of research in organic chemistry.
Structural Modifications and Analogues of 1 4 Fluorophenyl but 3 En 1 One
Synthesis of Positional Isomers and Chain Length Variants
The core structure of 1-(4-fluorophenyl)but-3-en-1-one can be systematically altered by modifying the substitution pattern on the phenyl ring and by varying the length of the enone chain. These modifications give rise to a series of positional isomers and chain length variants, each with unique electronic and steric properties.
The synthesis of these analogues, including the parent compound, is commonly achieved through the Claisen-Schmidt condensation. mdpi.comacs.orgwikipedia.org This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone. acs.orgwikipedia.org For instance, the reaction of 4-fluorobenzaldehyde (B137897) with acetone (B3395972) yields this compound. magritek.commagritek.com
Positional isomers, such as 1-(2-fluorophenyl)but-3-en-1-one (B2666412) and 1-(3-fluorophenyl)but-3-en-1-one, can be synthesized by employing the corresponding 2-fluorobenzaldehyde (B47322) or 3-fluorobenzaldehyde (B1666160) in the Claisen-Schmidt condensation. An example of a related 3-fluorophenyl derivative is 1-(3-fluorophenyl)but-3-yn-1-ol, which has the CAS number 1223611-79-7. lookchem.com
Similarly, chain length variants can be prepared by using different ketones in the condensation reaction. For example, reacting 4-fluorobenzaldehyde with propan-2-one, butan-2-one, or pentan-2-one would yield homologues with longer carbon chains. A known chain length variant is 1-(4-fluorophenyl)pent-1-en-3-one, which can be synthesized via an aldol (B89426) condensation of 4-fluorobenzaldehyde and pent-1-en-3-one. Another example is 1-(4-fluorophenyl)hex-5-en-1-one, identified with the CAS number 1134563-99-7. bldpharm.com
Below is a table summarizing some of the positional isomers and chain length variants:
| Compound Name | CAS Number | Key Synthetic Precursors |
| 1-(2-Fluorophenyl)but-3-en-1-one | Not readily available | 2-Fluorobenzaldehyde, Acetone |
| 1-(3-Fluorophenyl)but-3-en-1-one | Not readily available | 3-Fluorobenzaldehyde, Acetone |
| 1-(4-Fluorophenyl)pent-1-en-3-one | 921206-14-6 | 4-Fluorobenzaldehyde, Pent-1-en-3-one |
| 1-(4-Fluorophenyl)hex-5-en-1-one | 1134563-99-7 bldpharm.com | 4-Fluorobenzaldehyde, Hex-5-en-2-one |
| 1-(4-Fluorophenyl)but-3-yn-1-ol | 1223611-79-7 lookchem.com | 1-Bromo-4-fluorobenzene, But-3-yn-1-ol |
Introduction of Diverse Functional Groups on the Phenyl Ring
The aromatic phenyl ring of this compound provides a canvas for the introduction of a wide array of functional groups, further diversifying the chemical properties of the scaffold. These substitutions can be introduced either on the starting benzaldehyde or through post-synthetic modification of the chalcone (B49325).
For instance, the synthesis of bromophenol derivatives of a similar 4-phenylbutenone structure has been reported, indicating that halogen atoms such as bromine can be incorporated. nih.gov Furthermore, the synthesis of fluorinated chalcones with additional methoxy (B1213986) groups on the phenyl ring has been documented, suggesting that ether functionalities can be readily introduced. nih.gov
The introduction of nitrogen-containing functional groups is also a common modification. For example, derivatives of 4-amino-4H-1,2,4-triazole have been synthesized where a substituted phenylamino (B1219803) group is attached to the triazole ring. nih.govnih.gov This demonstrates the feasibility of incorporating amine and cyano functionalities.
The following table showcases examples of diverse functional groups that can be introduced on the phenyl ring:
| Functional Group | Example of Precursor or Analogue | Potential Synthetic Route |
| Bromo | (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one nih.gov | Bromination of a dihydroxyphenyl precursor nih.gov |
| Methoxy | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone nih.gov | Claisen-Schmidt condensation with a dimethoxyacetophenone |
| Cyano | 4-[(4-Bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole | Nucleophilic aromatic substitution or Sandmeyer reaction |
| Nitro | 4-(4-Nitrophenyl)amino derivative of 4H-1,2,4-triazole | Nitration of the phenyl ring |
| Triazole | N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) derivative nih.gov | Click chemistry approach nih.gov |
Alterations to the Enone System
The reactivity of the enone system in this compound can be modulated through various structural alterations. These modifications can influence the electrophilicity of the β-carbon and the carbonyl carbon, thereby affecting the compound's susceptibility to nucleophilic attack and its participation in cycloaddition reactions.
One common alteration is the reduction of the carbonyl group to a hydroxyl group, which transforms the enone into an allylic alcohol. This can be achieved using reducing agents such as sodium borohydride. The resulting 1-(4-fluorophenyl)but-3-en-1-ol can then serve as a precursor for further synthetic transformations.
Another modification involves reactions at the double bond. For instance, the double bond can undergo hydrogenation to yield the corresponding saturated ketone, 1-(4-fluorophenyl)butan-1-one. This saturated ketone has been used in the synthesis of more complex molecules. The enone system can also participate in Michael additions, where nucleophiles add to the β-carbon.
Furthermore, the enone moiety can be incorporated into heterocyclic systems. For example, the reaction of chalcones with hydrazines can lead to the formation of pyrazolines. The synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones demonstrates the cyclization potential of related structures. rsc.org
Impact of Structural Modifications on Reactivity and Synthetic Utility
The structural modifications discussed above have a profound impact on the reactivity and synthetic utility of this compound and its analogues.
The position of the fluorine atom on the phenyl ring influences the electronic properties of the entire molecule. mdpi.com A fluorine atom at the para-position, as in the parent compound, exerts a strong electron-withdrawing effect through the sigma framework and a weaker electron-donating effect through resonance. Shifting the fluorine to the ortho- or meta-position alters these electronic effects, which in turn affects the reactivity of the carbonyl group and the double bond.
The introduction of other functional groups on the phenyl ring further tunes the reactivity. Electron-donating groups, such as methoxy, can increase the electron density of the aromatic ring and the carbonyl oxygen, potentially influencing the rate and regioselectivity of reactions. Conversely, electron-withdrawing groups like nitro or cyano can enhance the electrophilicity of the enone system, making it more susceptible to nucleophilic attack.
Lengthening the carbon chain can introduce steric effects that may influence the accessibility of the reactive sites. It also provides additional points for functionalization.
Alterations to the enone system fundamentally change the compound's reactivity profile. Reduction of the carbonyl or saturation of the double bond removes the key reactive sites of the chalcone scaffold, leading to entirely different reaction pathways. The incorporation of the enone into a heterocyclic ring system opens up new avenues for creating complex molecular architectures with potential applications in medicinal chemistry and materials science. acs.orgnih.gov The enhanced biological activities of many fluorinated chalcone derivatives highlight the importance of these structural modifications in drug discovery. mdpi.comnih.gov
Advanced Catalysis Studies Involving 1 4 Fluorophenyl but 3 En 1 One
Metal-Catalyzed Transformations
The presence of both an aromatic ring and an activated double bond in 1-(4-fluorophenyl)but-3-en-1-one makes it a potentially versatile substrate for a variety of metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, several palladium-catalyzed cross-coupling reactions could be envisioned. However, specific examples detailing the use of this compound in reactions such as Suzuki, Heck, or Sonogashira couplings are not readily found in current research literature. The reactivity of the vinyl group and the potential for reactions at the fluorophenyl ring would be of significant interest in such studies.
Ruthenium-Catalyzed C-H Activation
Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated carbon-hydrogen bonds, offering a more atom-economical approach to complex molecule synthesis. The aromatic C-H bonds of the fluorophenyl group in this compound, as well as the vinylic and allylic C-H bonds, present multiple sites for potential ruthenium-catalyzed functionalization. Investigations in this area would be aimed at achieving high regioselectivity, which is a common challenge in C-H activation chemistry. To date, specific research detailing ruthenium-catalyzed C-H activation on this particular substrate remains to be published.
Organocatalysis in Stereoselective Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. The α,β-unsaturated ketone moiety in this compound makes it an ideal candidate for various organocatalytic stereoselective additions. Reactions such as Michael additions of nucleophiles, Diels-Alder cycloadditions, and various cascade reactions could potentially be catalyzed by chiral amines, thioureas, or phosphoric acids to afford enantioenriched products. While the general field of organocatalytic additions to enones is vast, specific studies employing this compound as the substrate are not prominently featured in the scientific literature.
Photocatalysis and Electrocatalysis in Enone Reactivity
Photocatalysis and electrocatalysis offer unique modes of reactivity by accessing excited states and radical intermediates under mild conditions. The enone functionality of this compound could be susceptible to photocatalytic [2+2] cycloadditions, radical additions, or reductive couplings. Similarly, electrocatalytic methods could be employed for selective reductions of the double bond or the ketone, or for initiating radical-based transformations. As with the other catalytic areas, dedicated studies on the photocatalytic and electrocatalytic behavior of this compound are not currently available in the surveyed literature.
Emerging Research Areas and Future Perspectives for 1 4 Fluorophenyl but 3 En 1 One
Design of Novel Molecular Probes for Research Tools
The strategic incorporation of fluorine into organic molecules can significantly enhance their utility as research tools, and 1-(4-Fluorophenyl)but-3-en-1-one is a prime candidate for such applications. The presence of the fluorine atom offers a unique spectroscopic handle for fluorine-19 nuclear magnetic resonance (19F NMR) studies. cdnsciencepub.combeilstein-journals.org This technique is exceptionally powerful for probing molecular interactions because biological systems lack naturally occurring fluorine, resulting in background-free spectra. mdpi.comnih.gov The high sensitivity of the 19F nucleus to its local chemical environment allows researchers to monitor subtle changes in protein conformation, ligand binding, and enzymatic activity. cdnsciencepub.combeilstein-journals.orgmdpi.com
The α,β-unsaturated ketone moiety of this compound makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is a cornerstone for designing targeted covalent inhibitors and activity-based probes. By attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) to this scaffold, researchers could create powerful tools to identify and study specific enzyme families, such as deubiquitinases or certain proteases, in complex biological mixtures.
Furthermore, fluorinated compounds are often used to create probes for positron emission tomography (PET), a key imaging technique in medicine and drug development. nih.govbeilstein-journals.org The development of methods to incorporate the radioactive isotope 18F into this compound could lead to novel PET tracers for imaging biological processes in vivo.
Exploration in Materials Science for Functional Molecules
The field of materials science continuously seeks new organic molecules with unique electronic and physical properties. Fluorinated compounds are of particular interest due to their high thermal stability, chemical resistance, and distinct hydrophobic and electronic characteristics. sigmaaldrich.comresearchgate.netyoutube.com The structure of this compound suggests several avenues for its use in creating functional materials.
Compounds with similar structures, such as chalcones, are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. nih.gov The combination of the electron-withdrawing fluorophenyl group and the conjugated enone system in this compound could give rise to desirable NLO effects. Research in this area would involve synthesizing derivatives and measuring their hyperpolarizability.
Additionally, the terminal alkene group provides a site for polymerization. By creating polymers from this monomer, new fluorinated materials could be developed. man.ac.uk These polymers might exhibit valuable properties such as hydrophobicity (for water-repellent coatings), high thermal stability, or specific gas permeability, making them suitable for advanced membranes or specialty coatings. sigmaaldrich.comman.ac.uk
Mechanistic Insights into Complex Chemical Transformations
Understanding the detailed mechanisms of chemical reactions is fundamental to developing new and more efficient synthetic methods. Fluorinated molecules like this compound can serve as powerful mechanistic probes. The fluorine atom acts as a sensitive reporter for 19F NMR, allowing for the real-time monitoring of reaction intermediates and transition states that might otherwise be difficult to detect. cdnsciencepub.comsapub.org
The reactivity of the enone system can be finely tuned by the electronic effects of the 4-fluorophenyl group. nih.gov This allows for systematic studies into how substituents influence the rates and selectivities of important reactions like Michael additions, Diels-Alder reactions, and various catalytic asymmetric transformations. acs.org For example, using this compound as a substrate in a new catalytic reaction and observing the 19F NMR shifts during the reaction could provide direct evidence for the formation of catalyst-substrate complexes. sapub.org
Mechanistic studies have been proposed for the fluorination of ketones, often involving keto-enol tautomers. sapub.orgresearchgate.net Similarly, the reactions of this compound, such as difluoromethylation, can be investigated to elucidate complex reaction pathways, including whether they proceed via intermolecular or intramolecular steps. nih.gov
Sustainable Synthesis Approaches for this compound
The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly synthetic methods. chemeurope.com The synthesis of α,β-unsaturated ketones, a class to which this compound belongs, has traditionally relied on Claisen-Schmidt condensation, which can involve harsh conditions and generate significant waste. propulsiontechjournal.comaip.orgfrontiersin.org
Modern research focuses on greener alternatives that offer high efficiency under milder conditions. Potential sustainable routes for synthesizing this compound and its derivatives include:
Applying these sustainable methodologies to the production of this compound would not only make its synthesis more economical and environmentally benign but also align with the broader goals of modern chemical manufacturing. rsc.orgorganic-chemistry.org
Potential Sustainable Synthesis Methods
| Method | Key Principle | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Mechanochemistry (Grinding) | Solvent-free reaction induced by mechanical force. | Reduces solvent waste, lowers energy consumption, shortens reaction times. | Grinding techniques have been successfully used for chalcone (B49325) synthesis, offering a simple and efficient alternative to conventional methods. propulsiontechjournal.comrasayanjournal.co.in |
| Aqueous Synthesis | Using water as the reaction solvent with a green catalyst. | Environmentally benign, safe, and cost-effective. | Choline hydroxide has been shown to be an effective catalyst for Claisen-Schmidt condensations in water. acs.org |
| Heterogeneous Catalysis | Use of a reusable solid catalyst (e.g., zeolite). | Easy catalyst separation and recycling, potential for continuous flow processes. | Zeolites can catalyze the tandem synthesis of α,β-unsaturated ketones from simple starting materials under solvent-free conditions. rsc.org |
| Microwave/Ultrasound | Energy input via microwave irradiation or sonication. | Drastic reduction in reaction time, often leading to higher yields and cleaner reactions. | These techniques are widely applied to accelerate the synthesis of chalcones and related compounds. frontiersin.org |
Interdisciplinary Research Directions with Fluorinated Organic Compounds
The unique properties imparted by fluorine make fluorinated organic compounds, including this compound, valuable assets in multidisciplinary research. nih.govacs.orgacs.org The presence of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly relevant in medicinal chemistry and chemical biology. beilstein-journals.orgsigmaaldrich.comnih.gov
Future research involving this compound is likely to span several interconnected fields:
The demand for new, efficient synthetic methods and versatile fluorinated building blocks continues to grow, fostering collaboration between synthetic chemists, biologists, and material scientists. nih.gov This interdisciplinary approach is essential for translating the potential of molecules like this compound into practical applications. niist.res.inrsc.org
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 61668-02-8 | bldpharm.com |
| Molecular Formula | C10H9FO | bldpharm.com |
| Molecular Weight | 164.18 g/mol | bldpharm.com |
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(4-Fluorophenyl)but-3-en-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry, temperature (typically 0–50°C), and solvent polarity to enhance yield and purity. Post-reaction purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
- ¹H/¹³C NMR : Confirms the enone system (δ 6.0–7.0 ppm for vinyl protons; δ 190–200 ppm for ketone carbon).
- Mass spectrometry (EI) : Validates molecular weight and fragmentation patterns (e.g., loss of CO or fluorophenyl groups) .
Q. What safety protocols are essential when handling fluorinated aromatic ketones in laboratory settings?
While specific hazard data for this compound is limited, fluorinated aromatics generally require:
- Use of PPE (gloves, goggles, lab coat).
- Ventilation to avoid inhalation of volatile intermediates.
- Waste disposal via halogenated organic waste streams .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELXL/SHELXS software provides precise bond lengths, angles, and torsion angles. For example, studies on analogous fluorophenyl enones revealed planarity of the enone system and dihedral angles between the fluorophenyl and ketone groups (e.g., ~10–20°) . Refinement parameters (R factor < 0.05) ensure accuracy, and Mercury software aids in visualizing packing motifs and hydrogen-bonding networks .
Q. How do computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. For fluorinated enones, these models correlate with experimental UV-Vis spectra and reactivity trends (e.g., nucleophilic attack at the α,β-unsaturated carbonyl site) .
Q. What strategies address contradictions between spectroscopic and crystallographic data for fluorophenyl ketones?
- Twinning analysis : Resolve overlapping peaks in XRD data using SHELXL’s TWIN command.
- Dynamic NMR : Detect conformational flexibility (e.g., rotameric equilibria) that may explain discrepancies in solution vs. solid-state structures.
- SC-XRD vs. PXRD : Cross-validate single-crystal and powder diffraction patterns to identify polymorphic variations .
Q. How can biological activity studies be designed to evaluate fluorophenyl enones as enzyme inhibitors?
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Docking simulations : AutoDock/Vina predict binding modes, validated by mutagenesis studies (e.g., key residues in the active site).
- SAR analysis : Modify substituents (e.g., para-fluoro vs. meta-fluoro) to optimize potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
